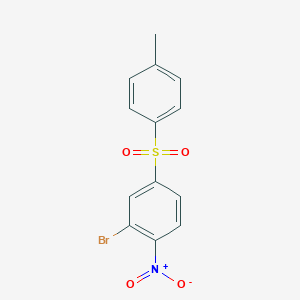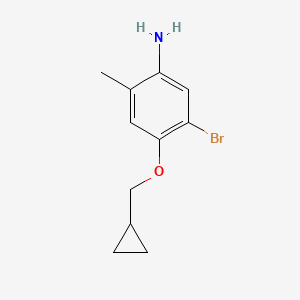
5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline is an organic compound with a complex structure that includes a bromine atom, a cyclopropylmethoxy group, and a methylaniline moiety
Méthodes De Préparation
The synthesis of 5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline typically involves multiple steps, including bromination, cyclopropylmethoxylation, and amination. One common method involves the bromination of a precursor compound, followed by the introduction of the cyclopropylmethoxy group through a nucleophilic substitution reaction. The final step involves the introduction of the methylaniline group through an amination reaction. Industrial production methods often involve optimizing these steps to achieve high yields and purity.
Analyse Des Réactions Chimiques
5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a different compound.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline can be compared with similar compounds such as 5-Bromo-4-cyclopropyl-2-methoxythiazole and 5-Bromo-4-(cyclopropylmethoxy)-2-methylbenzoic acid These compounds share some structural similarities but differ in their chemical properties and applications
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
5-bromo-4-(cyclopropylmethoxy)-2-methylaniline |
InChI |
InChI=1S/C11H14BrNO/c1-7-4-11(9(12)5-10(7)13)14-6-8-2-3-8/h4-5,8H,2-3,6,13H2,1H3 |
Clé InChI |
ROELZIVKSCNPNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)Br)OCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine](/img/structure/B15089876.png)
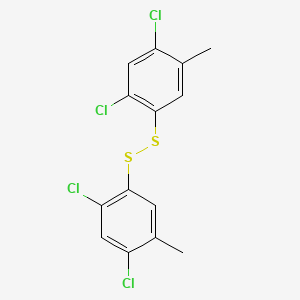
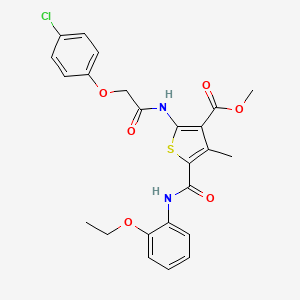
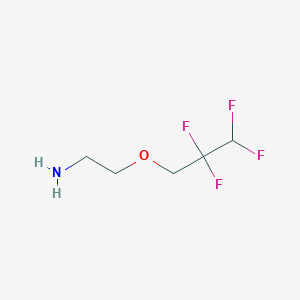
![{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B15089890.png)
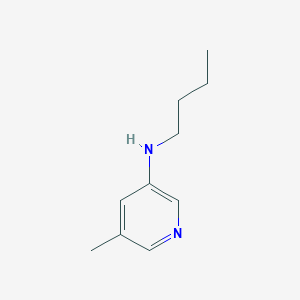

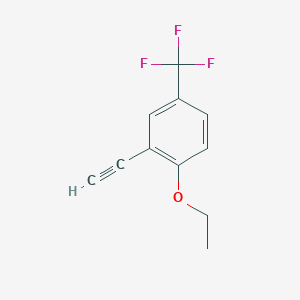

![3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole](/img/structure/B15089908.png)
